molecular formula C16H16ClNO2 B5871381 3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide

Cat. No.: B5871381
M. Wt: 289.75 g/mol
InChI Key: UZYJZJFMSNXFAW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide is an organic compound with the molecular formula C16H16ClNO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and 2-ethoxyaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

    Amide Formation: The acyl chloride is then reacted with 2-ethoxyaniline in the presence of a base such as triethylamine to form the desired benzamide.

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The amide group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the reactants in a polar solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH3-THF) are commonly used.

Major Products

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro group.

    Oxidation Reactions: Products include 3-chloro-N-(2-ethoxyphenyl)-4-carboxybenzamide or 3-chloro-N-(2-ethoxyphenyl)-4-formylbenzamide.

    Reduction Reactions: Products include 3-chloro-N-(2-ethoxyphenyl)-4-methylbenzylamine.

Scientific Research Applications

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Chemistry: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that play a role in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.

    3-chloro-N-(2-ethoxyphenyl)benzamide: Lacks the methyl group at the 4-position.

    3-chloro-N-(2-ethoxyphenyl)-4-ethylbenzamide: Contains an ethyl group instead of a methyl group at the 4-position.

Uniqueness

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro, ethoxy, and methyl groups in specific positions on the benzamide core can result in distinct properties compared to similar compounds.

Properties

IUPAC Name

3-chloro-N-(2-ethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-7-5-4-6-14(15)18-16(19)12-9-8-11(2)13(17)10-12/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYJZJFMSNXFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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